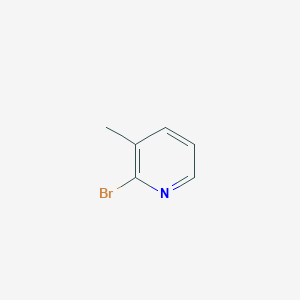

2-Bromo-3-methylpyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4244. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSISEFPCYMBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277793 | |

| Record name | 2-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-17-9 | |

| Record name | 2-Bromo-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 4244 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3430-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylpyridine, also known as 2-bromo-3-picoline, is a halogenated pyridine (B92270) derivative that serves as a crucial building block in organic synthesis. Its unique structural arrangement, featuring a bromine atom and a methyl group on the pyridine ring, imparts valuable reactivity, making it an essential intermediate in the production of pharmaceuticals, agrochemicals, and functional materials.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its synthesis and its application in cross-coupling reactions.

Chemical and Physical Properties

This compound is a colorless to pale yellow or bright brown liquid under standard conditions.[1][2][3][4] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Bromo-3-picoline | [1] |

| CAS Number | 3430-17-9 | [1][6] |

| Molecular Formula | C₆H₆BrN | [1][4] |

| Molecular Weight | 172.02 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 216-221 °C | [1] |

| 218-219 °C (lit.) | [3][6][7] | |

| Density | 1.54-1.55 g/mL | [1] |

| 1.544 g/mL at 25 °C (lit.) | [4][6][7] | |

| Refractive Index | n20/D 1.568 (lit.) | [3][6][7] |

| 1.5665-1.5705 @ 20°C | [8] | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

| Storage Temperature | 0-8°C | [1] |

| Inert atmosphere, Room Temperature | [3][9] | |

| Purity | ≥ 95% (GC) | [1] |

| 98+% | [8] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following spectral data are available for this compound:

-

¹H NMR Spectrum: Available from various suppliers and databases.[10][11]

-

¹³C NMR Spectrum: Available from various suppliers and databases.[5]

-

Infrared (IR) Spectrum: Available, with techniques such as ATR-IR being used for analysis.[5]

Reactivity and Chemical Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized for its reactivity in cross-coupling reactions to form complex organic molecules.[1]

Synthesis of this compound

A common synthetic route to this compound involves the lithiation of a brominated pyridine precursor followed by methylation.

Experimental Protocol: Synthesis of this compound from 2-Bromo-3-iodopyridine (B1280457) [2][12]

-

Preparation: Dissolve 2-bromo-3-iodopyridine (10g, 35mmol, 1.0 eq) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -70°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) in hexane (B92381) (14mL, 35mmol, 1.0 eq) dropwise to the cooled solution. Stir the mixture for 10 minutes at -70°C.

-

Methylation: Add methyl iodide (15g, 105mmol, 3.0 eq) dropwise to the reaction mixture. Continue stirring for 30 minutes.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, raise the temperature to 0°C and slowly add 50 mL of a saturated aqueous solution of sodium bisulfite to quench the reaction.

-

Work-up: Allow the reaction mixture to warm to room temperature. Extract the product with ethyl acetate (B1210297) (2 x 100 mL).

-

Purification: Combine the organic layers and wash with a 25% sodium chloride solution (100 mL). Separate the layers and concentrate the organic phase under reduced pressure to yield the crude product.

-

Isolation: Further purification by distillation under reduced pressure will yield this compound.

Below is a Graphviz diagram illustrating the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its ability to participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, makes it a key intermediate for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental in the structure of many pharmaceutical compounds.[1][13] It is particularly noted for its use in the development of drugs targeting neurological disorders and in the synthesis of agrochemicals like herbicides and fungicides.[1]

General Experimental Workflow for Suzuki Cross-Coupling

The following diagram illustrates a general workflow for a Suzuki cross-coupling reaction involving a bromo-pyridine derivative like this compound, a common application in drug discovery.

Caption: General workflow for a Suzuki cross-coupling reaction.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific target organ toxicity — single exposure).[6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][6][14]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[15] Keep the container tightly closed.[15]

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physical and chemical properties, coupled with established protocols for its synthesis and safe handling, is essential for researchers and professionals in the field of drug development and organic synthesis. This guide provides a foundational resource to facilitate its effective and safe utilization in research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 3430-17-9 [m.chemicalbook.com]

- 4. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 5. This compound | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95 3430-17-9 [sigmaaldrich.com]

- 7. This compound | 3430-17-9 [chemicalbook.com]

- 8. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 3430-17-9|this compound|BLD Pharm [bldpharm.com]

- 10. This compound(3430-17-9) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 13. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

- 15. aksci.com [aksci.com]

In-Depth Technical Guide: 2-Bromo-3-methylpyridine (CAS 3430-17-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylpyridine, also known as 2-bromo-3-picoline, is a halogenated pyridine (B92270) derivative that serves as a versatile and crucial building block in organic synthesis.[1] Its unique structural features, namely the bromine atom at the 2-position and the methyl group at the 3-position of the pyridine ring, impart a specific reactivity profile that makes it an invaluable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmaceuticals and other biologically active compounds.[2]

Chemical and Physical Properties

This compound is a colorless to pale yellow or light brown liquid under standard conditions.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3430-17-9 | [3] |

| Molecular Formula | C₆H₆BrN | [3] |

| Molecular Weight | 172.02 g/mol | [3] |

| Appearance | Colorless to pale yellow/light brown liquid | [3] |

| Boiling Point | 218-219 °C | [3] |

| Density | 1.544 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.568 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Sparingly soluble in water | [3] |

| Storage | Store at 0-8°C in an inert atmosphere | [3] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. The protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen and bromo substituents. The methyl group will present as a singlet in the aliphatic region (around δ 2.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent atoms (N and Br).

-

MS (Mass Spectrometry): The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br).

Synthesis and Experimental Protocols

The most common laboratory synthesis of this compound involves the Sandmeyer reaction, starting from 2-amino-3-methylpyridine (B33374) (2-amino-3-picoline).

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the diazotization of 2-amino-3-methylpyridine followed by bromination.

Materials:

-

2-amino-3-methylpyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, add 2-amino-3-methylpyridine (0.1 mol) to 48% hydrobromic acid (0.4 mol).

-

Cool the mixture to -5 °C.

-

Slowly add bromine (0.3 mol) dropwise over 30-35 minutes, maintaining the temperature below 0 °C.

-

Following the bromine addition, add a 40% aqueous solution of sodium nitrite (42 g) dropwise over 1-1.5 hours, ensuring the temperature remains below 0 °C.

-

After the addition is complete, continue stirring at below 0 °C for an additional 30 minutes.

-

Slowly add a 50% sodium hydroxide solution to the reaction mixture, keeping the temperature below 20 °C, until the solution is alkaline.

-

Extract the reaction mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation.

References

Technical Guide: Synthesis of 2-Bromo-3-methylpyridine from 2-amino-3-picoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a robust method for the synthesis of 2-Bromo-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical research, starting from 2-amino-3-picoline. The described methodology is based on a Sandmeyer-type reaction, a reliable and widely used process for the conversion of aryl amines to aryl halides.

Reaction Overview

The synthesis proceeds via the diazotization of the primary amino group of 2-amino-3-picoline, followed by a copper-catalyzed bromide substitution. This two-step, one-pot reaction is an efficient method for the introduction of a bromine atom at the 2-position of the 3-methylpyridine (B133936) scaffold.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the synthesis, adapted from a closely related procedure for the synthesis of 2-methyl-3-bromopyridine[1].

| Parameter | Value | Molar Ratio |

| Reactants | ||

| 2-amino-3-picoline | 10.8 g (0.1 mol) | 1.0 |

| 48% Hydrobromic Acid (HBr) | 46 mL (0.4 mol) | 4.0 |

| Bromine (Br₂) | 15 mL (0.3 mol) | 3.0 |

| 40% Sodium Nitrite (B80452) (NaNO₂) Solution | 42 g | - |

| Reaction Conditions | ||

| Diazotization Temperature | -5 °C to 0 °C | - |

| Bromination Temperature | Below 0 °C | - |

| Neutralization Temperature | Below 20 °C | - |

| Product | ||

| This compound | Molar Yield: 95% | - |

Experimental Protocol

This protocol is adapted from the synthesis of 2-methyl-3-bromopyridine and is expected to be directly applicable to the synthesis of this compound from 2-amino-3-picoline[1].

Materials:

-

2-amino-3-picoline

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice-salt bath

Procedure:

-

Salt Formation: In a suitable reaction vessel equipped with a stirrer and a cooling bath, add 46 mL (0.4 mol) of 48% hydrobromic acid. While cooling in an ice-salt bath, slowly add 10.8 g (0.1 mol) of 2-amino-3-picoline.

-

Bromine Addition: Cool the resulting mixture to -5 °C. Slowly add 15 mL (0.3 mol) of bromine dropwise over a period of 30-35 minutes, ensuring the temperature is maintained below 0 °C.

-

Diazotization: Following the bromine addition, slowly add 42 g of a 40% sodium nitrite solution dropwise over 1 to 1.1 hours. The temperature must be strictly maintained below 0 °C during this addition.

-

Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture for an additional 30 minutes at a temperature below 0 °C.

-

Neutralization and Extraction: While keeping the temperature below 20 °C, slowly add a 50% sodium hydroxide solution to neutralize the reaction mixture. The resulting solution is then extracted with ethyl acetate.

-

Drying and Concentration: The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Reaction Pathway

The following diagram illustrates the chemical transformation from 2-amino-3-picoline to this compound.

Caption: Synthesis of this compound from 2-amino-3-picoline.

References

A Technical Overview of 2-Bromo-3-methylpyridine: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-3-methylpyridine, also known as 2-bromo-3-picoline, is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules. Its unique structure, which incorporates both a bromine atom and a methyl group on a pyridine (B92270) ring, makes it a valuable building block in the fields of medicinal chemistry and materials science.[1] This document provides a concise overview of its key chemical and physical properties, as well as its role in synthetic applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₆BrN[1][2][3][4] |

| Molecular Weight | 172.02 g/mol [1][2][3][4] |

| CAS Number | 3430-17-9[1] |

| Appearance | Colorless to pale yellow liquid[1][3] |

| Density | 1.544 g/mL at 25 °C[3] |

| Boiling Point | 218-219 °C |

| Refractive Index | n20/D 1.568 |

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are highly specific to the desired target molecule and are typically found in peer-reviewed scientific literature or patents. As a starting material, its application in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, would necessitate specific catalysts, ligands, bases, and solvent systems tailored to the reaction partner. Researchers are advised to consult specialized synthetic chemistry databases and journals for precise methodologies relevant to their research goals.

Role in Synthetic Chemistry Workflow

This compound serves as a critical starting material in multi-step synthetic pathways. Its reactivity, particularly at the bromine-substituted position, allows for the introduction of diverse functional groups, enabling the construction of more complex molecular architectures. This is a key process in the discovery of new pharmaceutical and agrochemical agents.[1] The following diagram illustrates a generalized workflow for its application in research and development.

References

Spectroscopic Profile of 2-Bromo-3-methylpyridine: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the versatile heterocyclic intermediate, 2-Bromo-3-methylpyridine.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (also known as 2-Bromo-3-picoline), a compound of significant interest in pharmaceutical and agrochemical research. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.179 | Doublet of doublets | H-6 |

| 7.510 | Doublet of doublets | H-4 |

| 7.168 | Doublet of doublets | H-5 |

| 2.367 | Singlet | -CH₃ |

Data sourced from ChemicalBook.

¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~148 | C-6 |

| ~142 | C-2 |

| ~138 | C-4 |

| ~130 | C-3 |

| ~123 | C-5 |

| ~18 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to C-H, C=C, C=N, and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1580 | Strong | C=C/C=N ring stretching |

| ~1450 | Medium | -CH₃ bending |

| ~1020 | Medium | C-Br stretch |

Note: This is a representative list of expected absorptions. Specific peak positions and intensities may vary based on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound.

| m/z | Relative Intensity (%) | Assignment |

| 173 | 34.1 | [M+2]⁺ (with ⁸¹Br) |

| 171 | 34.8 | [M]⁺ (with ⁷⁹Br) |

| 92 | 100.0 | [M - Br]⁺ |

| 65 | 49.3 | Further fragmentation |

Data sourced from ChemicalBook.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of -2 to 12 ppm and 16-64 scans, depending on the sample concentration.

-

¹³C NMR: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0 to 200 ppm.

IR Spectroscopy Protocol

Sample Preparation (ATR-FTIR):

-

The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of neat this compound liquid is placed directly onto the ATR crystal.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Instrumentation:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is commonly used.[1]

-

Technique: Attenuated Total Reflectance (ATR) or as a neat liquid film between salt plates (e.g., KBr).[1]

Mass Spectrometry Protocol

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

Instrumentation and Data Acquisition:

-

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Scan Range: A mass-to-charge (m/z) range of approximately 50-250 amu is scanned to detect the molecular ion and relevant fragments.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

References

reactivity and stability of 2-Bromo-3-methylpyridine

An In-depth Technical Guide on the Reactivity and Stability of 2-Bromo-3-methylpyridine

Abstract

This compound, also known as 2-bromo-3-picoline, is a pivotal heterocyclic building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with both a bromine atom and a methyl group, confers a versatile reactivity profile that is highly valued by researchers in drug discovery, agrochemical development, and materials science.[1][2] This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of this compound. It details its participation in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and explores other significant transformations. Furthermore, this document outlines the compound's stability, recommended handling and storage protocols, and potential degradation pathways. Detailed experimental procedures and quantitative data are presented to support researchers, scientists, and drug development professionals in leveraging the full synthetic potential of this important intermediate.

Physicochemical and Safety Data

This compound is typically a colorless to pale yellow or brown liquid under standard conditions.[1][3] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₆BrN | [1][4] |

| Molecular Weight | 172.02 g/mol | [1][4] |

| CAS Number | 3430-17-9 | [4] |

| Appearance | Colorless to pale yellow/light brown liquid | [1][3] |

| Boiling Point | 216-221 °C | [1][4] |

| Density | 1.544 - 1.55 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.568 | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| pKa | 1.08 ± 0.10 (Predicted) | [5] |

Stability and Storage

This compound is chemically stable under recommended storage conditions.[6][7] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with some suppliers recommending temperatures between 0-8°C.[1][8] The compound should be stored under an inert atmosphere and kept away from incompatible substances such as strong acids and oxidizing agents.[5][7] The nitrogen atom on the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[7]

Hazard Identification and Handling

The compound is classified as an irritant and is harmful.[5][9] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][8][9] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a respirator, should be used when handling this substance.[4][10] Work should be conducted in a well-ventilated area or a fume hood.[6][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the C(sp²)-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This makes it an invaluable intermediate for constructing more complex molecules containing biaryl, aryl-amine, and aryl-alkyne linkages.[1][11]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is highly susceptible to oxidative addition by a low-valent palladium(0) species, initiating the catalytic cycles of several key C-C and C-N bond-forming reactions.[11]

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[12] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position.[2] The reaction is tolerant of many functional groups and typically proceeds with high yields.[12][13]

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling Note: This is a generalized protocol based on procedures for similar bromopyridine substrates.[13][14] Optimization for specific substrates is recommended.

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane (B91453) and water (4:1 ratio).[14]

-

Heat the reaction mixture with stirring at 85-100 °C for 4-12 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired coupled product.

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a direct route to synthesize N-aryl pyridines from this compound.[15] This reaction is crucial for synthesizing compounds with applications in pharmaceuticals and materials science. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Note: This detailed protocol is for the related substrate 2-bromo-6-methyl pyridine and serves as an excellent starting point for this compound.[16]

-

In a Schlenk vessel under an inert argon atmosphere, combine (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methyl pyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol).

-

Add toluene (B28343) (50 mL) to the vessel.

-

Heat the resulting deep red/brown mixture to 80°C and stir for 4 hours.

-

Cool the reaction to room temperature and add diethyl ether (50 mL).

-

Wash the resulting yellow mixture with brine (2 x 30 mL).

-

Dry the organic layer over MgSO₄, filter, and remove the solvent by evaporation under reduced pressure.

-

Recrystallize the yellow product from a pentane/diethyl ether mixture. (Reported yield for the analogous substrate: 60%).[16]

Table 3: Reagents for Buchwald-Hartwig Amination Example[16]

| Reagent | Molar Eq. | Quantity |

| 2-bromo-6-methyl pyridine | 2.05 | 18 mmol |

| (+/-)-trans-1,2-diaminocyclohexane | 1.0 | 8.8 mmol |

| [Pd₂(dba)₃] | 0.02 | 0.18 mmol |

| (±)-BINAP | 0.04 | 0.35 mmol |

| NaOtBu | 2.84 | 25 mmol |

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[17] This reaction is highly effective for synthesizing 2-alkynyl-3-methylpyridine derivatives, which are valuable precursors in medicinal chemistry.[18]

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of a Bromopyridine Note: This protocol is based on the successful coupling of the closely related 2-amino-3-bromopyridines.[18][19]

-

Under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), a ligand (e.g., PPh₃ at 5.0 mol%), and the copper co-catalyst (CuI at 5.0 mol%) to a 10 mL round-bottomed flask.

-

Add the solvent (e.g., 2.0 mL DMF) and stir for 30 minutes.

-

Add this compound (1.0 eq, e.g., 0.5 mmol), the terminal alkyne (1.2 eq, e.g., 0.6 mmol), and a base (e.g., 1 mL Et₃N).

-

Heat the reaction mixture at 100°C for 3 hours, monitoring progress by TLC.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the 2-alkynyl-3-methylpyridine product.

Table 4: Sonogashira Coupling Yields with Analogous 2-Amino-3-bromopyridine Substrates[20]

| Bromopyridine Substrate | Alkyne Partner | Yield (%) |

| 2-amino-3-bromopyridine | Phenylacetylene | >90% |

| 2-amino-3-bromopyridine | Cyclopropylacetylene | 88% |

| 2-amino-3-bromopyridine | 1-Decyne | 85% |

| 2-amino-3-bromo-5-methylpyridine | Various Terminal Alkynes | up to 93% |

Other Key Reactions

Beyond cross-coupling, this compound can undergo other useful transformations.

-

Oxidation: The pyridine nitrogen can be oxidized to form this compound N-oxide.[7] Additionally, the methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like KMnO₄, yielding 2-bromonicotinic acid.[7]

Experimental Protocol: Oxidation to 2-bromonicotinic acid[7]

-

Add this compound (1.0 g, 6.0 mmol) to a suspension of potassium permanganate (B83412) (2.4 g, 15 mmol) in water (25 mL) at room temperature.

-

Stir the resulting mixture under reflux for 20 hours.

-

After completion, cool the mixture to room temperature and filter.

-

Acidify the filtrate to pH 3 with a 1M HCl solution.

-

Collect the resulting precipitate by filtration and dry under vacuum to obtain 2-bromonicotinic acid.

Synthesis and Degradation Pathways

Understanding the synthesis and potential degradation of this compound is essential for its effective application.

Common Synthetic Routes

Several methods exist for the preparation of this compound. A common industrial route involves a Sandmeyer-type reaction starting from 2-methyl-3-aminopyridine.[21][22]

Caption: Workflow for the synthesis of this compound via diazotization.

Experimental Protocol: Synthesis from 2-methyl-3-aminopyridine[21][22]

-

Under cooling in an ice-salt bath, add 2-methyl-3-aminopyridine (10.8g, 0.1mol) to 48% HBr (46ml, 0.4mol).

-

Cool the mixture to -5 °C and slowly add bromine (15ml, 0.3mol) dropwise over 30-35 minutes.

-

While maintaining a temperature below 0 °C, add a 40% solution of sodium nitrite (B80452) (42g) dropwise over 1-1.5 hours.

-

Continue stirring below 0 °C for 30 minutes after the addition is complete.

-

Slowly add a 50% sodium hydroxide (B78521) solution while keeping the temperature below 20 °C to make the solution alkaline.

-

Extract the reaction solution with ethyl acetate, dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. (Reported molar yield: 95%).[21][22]

Potential Degradation Pathways

While specific degradation studies on this compound are not widely published, insights can be drawn from studies on related compounds like 2-methylpyridine (B31789) and 3-methylpyridine. Microbial degradation in soil and water often proceeds via hydroxylation and subsequent ring cleavage.[23][24] For instance, Arthrobacter species are known to degrade pyridine derivatives, ultimately breaking them down into simpler molecules like succinic acid.[25]

Caption: A plausible microbial degradation pathway for this compound.

Conclusion

This compound is a robust and highly versatile chemical intermediate with a well-defined reactivity profile. Its stability under standard storage conditions, combined with its susceptibility to a range of high-yield synthetic transformations—most notably palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions—solidifies its role as a cornerstone in the synthesis of complex heterocyclic molecules. The detailed protocols and data presented in this guide are intended to equip researchers and chemical development professionals with the necessary knowledge to handle, store, and effectively utilize this compound in their synthetic endeavors, accelerating innovation in the pharmaceutical, agrochemical, and material science fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound 95% | 3430-17-9 [sigmaaldrich.com]

- 5. This compound CAS#: 3430-17-9 [m.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. This compound | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 22. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Structural and Conformational Analysis of 2-Bromo-3-methylpyridine

For Immediate Release

Shanghai, China – December 11, 2025 – A comprehensive technical guide offering a deep dive into the structural and conformational landscape of 2-Bromo-3-methylpyridine has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a detailed examination of the molecule's three-dimensional structure, conformational dynamics, and the advanced experimental and computational methodologies used for its characterization.

This compound is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and materials science due to its utility as a versatile building block in the synthesis of complex organic molecules.[1] Understanding its precise three-dimensional structure and conformational preferences is paramount for designing novel molecules with specific biological activities and material properties.

This guide summarizes key quantitative data from crystallographic and computational studies, presents detailed experimental protocols, and utilizes visualizations to illustrate complex relationships, providing a critical resource for professionals in the field.

Structural Characterization

The foundational understanding of a molecule's structure is derived from experimental techniques such as X-ray crystallography and spectroscopic methods, complemented and expanded upon by computational modeling.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure in the solid state. For this compound, crystallographic data reveals the precise spatial arrangement of its atoms, including bond lengths, bond angles, and the planarity of the pyridine ring. This data serves as a crucial benchmark for all other analytical techniques.

Table 1: Key Crystallographic Data for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-Br | Data not available in search results |

| C3-C(methyl) | Data not available in search results |

| N1-C2 | Data not available in search results |

| C2-C3 | Data not available in search results |

| C3-C4 | Data not available in search results |

| C4-C5 | Data not available in search results |

| C5-C6 | Data not available in search results |

| C6-N1 | Data not available in search results |

| Bond Angles (°) | |

| N1-C2-C3 | Data not available in search results |

| C2-C3-C4 | Data not available in search results |

| Br-C2-N1 | Data not available in search results |

| C(methyl)-C3-C2 | Data not available in search results |

| Dihedral Angles (°) | |

| Br-C2-C3-C(methyl) | Data not available in search results |

| Note: Specific values for bond lengths, bond angles, and dihedral angles from the Crystallography Open Database (COD) IDs 2019233, 7015516, and 7015519 were not directly retrievable from the performed searches. The table structure is provided as a template for the expected data. |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. 1H NMR spectra provide information about the chemical environment of hydrogen atoms, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between atoms, offering insights into the molecule's preferred conformation in solution.[2][3]

Conformational Analysis

The conformation of this compound is primarily defined by the rotation of the methyl group attached to the C3 position of the pyridine ring. The energy barrier to this rotation determines the conformational flexibility of the molecule.

Rotational Barrier of the Methyl Group

The rotation of the methyl group is not entirely free but is hindered by a rotational energy barrier. This barrier can be determined experimentally using techniques like microwave spectroscopy or calculated using computational chemistry methods. For the related molecule 3-picoline (3-methylpyridine), the barrier to internal rotation of the methyl group has been determined to be approximately 60.2 cm⁻¹ (1.72 kcal/mol), providing an estimate for the barrier in this compound.[4]

Computational Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of molecules. By calculating the potential energy surface as a function of the dihedral angle of the methyl group, the minimum energy conformations and the transition states for rotation can be identified.

Table 2: Calculated Conformational Energy Profile of this compound

| Dihedral Angle (H-C-C3-C2) (°) | Relative Energy (kcal/mol) |

| 0 (Eclipsed with C2) | Value from computational modeling |

| 30 | Value from computational modeling |

| 60 (Staggered) | Value from computational modeling |

| 90 | Value from computational modeling |

| 120 (Eclipsed with C4) | Value from computational modeling |

| 150 | Value from computational modeling |

| 180 (Staggered) | Value from computational modeling |

| Note: This table represents the expected output from a computational analysis. The specific energy values would be obtained by performing DFT calculations. |

The results of such calculations would likely indicate that the staggered conformations, where the methyl hydrogens are positioned between the atoms of the pyridine ring, are the most stable. The eclipsed conformations, where the methyl hydrogens align with the ring atoms, would represent the energy maxima, and the difference in energy between these states defines the rotational barrier.

Experimental and Computational Protocols

A detailed understanding of the methodologies used to characterize this compound is essential for the replication and extension of these findings.

X-ray Crystallography Protocol

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy for Conformational Analysis (NOESY)

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl3) at a suitable concentration.

-

Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The key parameter is the mixing time, which is optimized to allow for the buildup of Nuclear Overhauser Effects without significant spin diffusion.[5]

-

Data Analysis: The presence of cross-peaks in the NOESY spectrum indicates spatial proximity between the corresponding protons. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing constraints for determining the preferred conformation in solution.

Computational Protocol for Rotational Barrier Calculation

-

Model Building: An initial 3D structure of this compound is built.

-

Method Selection: A suitable level of theory and basis set are chosen, for example, DFT with the B3LYP functional and a 6-311+G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for similar systems.[6]

-

Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating the dihedral angle of the methyl group (e.g., in 15° increments) while optimizing the rest of the molecular geometry at each step.

-

Data Analysis: The energy of each optimized structure is plotted against the dihedral angle to generate the rotational energy profile. The energy difference between the highest and lowest points on this profile corresponds to the rotational barrier.

Visualizations

Diagrams are provided to illustrate key concepts and workflows in the structural analysis of this compound.

Figure 1: Workflow for the experimental structural analysis of this compound.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 14N Hyperfine Structure and Low Methyl Torsional Barrier in 3-Picoline: Insights from Microwave Spectroscopy and Quantum Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NOESY and EXSY [chem.ch.huji.ac.il]

- 6. tandfonline.com [tandfonline.com]

The Synthesis of 2-Bromo-3-methylpyridine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylpyridine is a crucial heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] Its strategic substitution pattern, featuring a bromine atom at the 2-position and a methyl group at the 3-position of the pyridine (B92270) ring, allows for versatile downstream functionalization through various cross-coupling reactions. This technical guide provides an in-depth review of the primary synthetic methodologies for this compound, presenting detailed experimental protocols, comparative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main strategies: the Sandmeyer reaction starting from 2-amino-3-methylpyridine (B33374) and multi-step syntheses commencing from readily available pyridine derivatives. Direct bromination of 3-methylpyridine (B133936) is a less favored approach due to challenges with regioselectivity, often resulting in a difficult-to-separate mixture of isomers.[2]

Sandmeyer Reaction of 2-Amino-3-methylpyridine

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide via a diazonium salt intermediate.[3][4][5][6][7] This method is widely employed for the synthesis of this compound, starting from the commercially available 2-amino-3-methylpyridine (also known as 2-amino-3-picoline).[8][9] The process involves two key steps: the diazotization of the amino group and the subsequent substitution with a bromide ion, typically catalyzed by a copper(I) salt.

Reaction Pathway:

References

- 1. chemimpex.com [chemimpex.com]

- 2. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Buy 2-AMINO-3-METHYLPYRIDINE 95% For Synthesis at Best Price, Chemical Compound for Research [abchemicalindustries.com]

- 9. 2-AMINO-3-METHYLPYRIDINE For Synthesis | Laboratory chemicals manufacturer, Lab chemical manufacturer, Lab chemical distributors, Lab chemical supplier, Lab chemicals exporter, Laboratory Chemicals, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]

An In-depth Technical Guide to 2-Bromo-3-methylpyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylpyridine, a pivotal heterocyclic intermediate, has played a significant role in the advancement of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It includes detailed experimental protocols for notable synthetic routes, a summary of its physicochemical and spectroscopic properties, and a discussion of its evolving applications.

Introduction

This compound, also known as 2-bromo-3-picoline, is a halogenated pyridine (B92270) derivative with the chemical formula C₆H₆BrN.[1] Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a methyl group at the 3-position, imparts unique reactivity that makes it a versatile building block in organic synthesis. The strategic placement of the bromo and methyl groups allows for a wide range of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and modifications of the methyl group.[2][3] This versatility has made it an indispensable component in the synthesis of complex molecules, most notably in the development of novel therapeutic agents and advanced agrochemicals.[1][2]

Discovery and History

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its emergence is intrinsically linked to the broader exploration of pyridine chemistry in the mid-20th century. The foundational work on the synthesis of brominated pyridines was laid by chemists like L. Craig in the 1930s, who developed methods for the diazotization-bromination of aminopyridines.[4]

The first specific synthesis of this compound appears to have been reported in the latter half of the 20th century, arising from systematic studies on the halogenation and functionalization of picoline isomers. Early synthetic approaches often involved the direct bromination of 3-methylpyridine (B133936) (3-picoline), which typically resulted in a mixture of isomers that were challenging to separate.[5][6] A significant advancement in the preparation of this compound was the development of more regioselective synthetic routes, such as the Sandmeyer-type reaction starting from 2-amino-3-methylpyridine.[5]

The evolution of its synthesis has been driven by the increasing demand for this intermediate in the pharmaceutical and agrochemical industries. This has led to the development of more efficient, scalable, and cost-effective manufacturing processes, including those that avoid the use of harsh reagents and improve overall yield and purity.

Physicochemical and Spectroscopic Data

A compilation of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrN | [1] |

| Molecular Weight | 172.02 g/mol | |

| CAS Number | 3430-17-9 | |

| Appearance | Colorless to light yellow or light brown liquid | [7] |

| Boiling Point | 218-219 °C (lit.) | [8] |

| Density | 1.544 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.568 (lit.) |

Spectroscopic Data:

-

¹H NMR (CDCl₃): Chemical shifts are typically observed for the aromatic protons and the methyl protons. The exact shifts and coupling constants can be found in various spectral databases.[9][10][11]

-

¹³C NMR (CDCl₃): The carbon spectrum shows distinct signals for the six carbon atoms in the molecule.[9][11][12]

Experimental Protocols for Key Syntheses

Several methods for the synthesis of this compound have been reported. The following are detailed protocols for some of the most significant approaches.

Synthesis from 2-Amino-3-methylpyridine via Diazotization-Bromination

This classic method remains a common route for the laboratory-scale synthesis of this compound.

Experimental Workflow:

Figure 1: Workflow for the synthesis of this compound from 2-Amino-3-methylpyridine.

Detailed Protocol: [5]

-

Salt Formation and Perbromide Preparation: In a suitable reaction vessel equipped with cooling, 2-methyl-3-aminopyridine (10.8g, 0.1mol) is added to 48% hydrobromic acid (46ml, 0.4mol) under cooling in an ice-salt bath. The mixture is cooled to -5 °C.

-

Bromine Addition: Bromine (15ml, 0.3mol) is added dropwise over 30-35 minutes, maintaining the temperature below 0 °C.

-

Diazotization: A 40% aqueous solution of sodium nitrite (42g) is added dropwise over 1-1.5 hours, ensuring the temperature remains below 0 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Neutralization and Extraction: A 50% aqueous solution of sodium hydroxide is slowly added, keeping the temperature below 20 °C, until the solution is alkaline. The product is then extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. A molar yield of 95% has been reported for this method.[5]

Synthesis from 2-Chloro-3-nitropyridine (B167233)

This multi-step synthesis offers an alternative route that avoids the direct handling of elemental bromine in the final bromination step.

Experimental Workflow:

Figure 2: Multi-step synthesis of this compound starting from 2-Chloro-3-nitropyridine.

-

Step 1: Preparation of 2-Methyl-3-nitropyridine: Diethyl malonate is reacted with an alkali metal (e.g., sodium) to form the corresponding salt. A toluene (B28343) solution of 2-chloro-3-nitropyridine is then added dropwise to undergo a condensation reaction. Subsequent decarboxylation under acidic conditions yields 2-methyl-3-nitropyridine.[13]

-

Step 2: Preparation of 2-Methyl-3-aminopyridine: 2-Methyl-3-nitropyridine is subjected to hydrogenation reduction using a palladium on carbon (Pd/C) catalyst in methanol (B129727) as a solvent. After filtration and concentration, 2-methyl-3-aminopyridine is obtained.[5]

-

Step 3: Preparation of this compound: This step follows a similar procedure to the one described in section 4.1, starting from 2-methyl-3-aminopyridine.[5]

Synthesis from 2-Bromo-3-iodopyridine (B1280457)

This method involves a halogen-metal exchange followed by methylation and is particularly useful for introducing the methyl group at a later stage of a synthetic sequence.

Experimental Workflow:

Figure 3: Synthesis of this compound via lithiation and methylation of 2-Bromo-3-iodopyridine.

Detailed Protocol: [8]

-

Lithiation: Dissolve 2-bromo-3-iodopyridine (10g, 35mmol) in tetrahydrofuran (B95107) (THF, 100mL) and cool the solution to -70°C. Add n-butyllithium (n-BuLi) in hexane (B92381) (14mL, 35mmol) dropwise and stir for 10 minutes.

-

Methylation: Add methyl iodide (15g, 105mmol) and continue stirring for 30 minutes. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Raise the temperature to 0°C and slowly add 50mL of saturated sodium bisulfite solution to quench the reaction. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the product with ethyl acetate (2 x 100mL). Combine the organic phases, wash with a 25% sodium chloride solution (100mL), and separate the layers. Concentrate the organic phase under reduced pressure to obtain this compound. A yield of 30% has been reported for this method.[8]

Applications in Research and Development

This compound is a cornerstone intermediate in the synthesis of a wide array of functional molecules.

-

Pharmaceuticals: It is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][2] The pyridine scaffold is a common feature in many biologically active compounds, and the bromo and methyl groups provide handles for further molecular elaboration through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2]

-

Agrochemicals: This compound is utilized in the preparation of advanced herbicides and fungicides.[3] The ability to introduce specific functionalities onto the pyridine ring allows for the fine-tuning of the biological activity and selectivity of these agricultural chemicals.

-

Material Science: this compound serves as a precursor in the synthesis of specialty polymers and other advanced materials.[3] The incorporation of the pyridyl moiety can impart desirable properties such as thermal stability, conductivity, and coordinating ability to the resulting materials.

Conclusion

This compound has a rich history intertwined with the development of modern organic synthesis. From its early, less-selective preparations to the highly efficient and regioselective methods employed today, its synthesis has continually evolved to meet the demands of the chemical industry. Its versatile reactivity and strategic importance as a building block in the pharmaceutical, agrochemical, and material science sectors ensure that this compound will remain a compound of significant interest to researchers and development professionals for the foreseeable future. This guide has provided a comprehensive overview of its discovery, history, properties, and synthesis, offering a valuable resource for those working with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 5. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 6. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 3430-17-9 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. rsc.org [rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. This compound(3430-17-9) 13C NMR [m.chemicalbook.com]

- 13. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-methylpyridine

This guide provides comprehensive safety and handling information for 2-Bromo-3-methylpyridine, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as 2-Bromo-3-picoline, is a substituted pyridine (B92270) derivative used as a building block in the synthesis of pharmaceuticals and other organic compounds.[1][2][3][4] Accurate identification and knowledge of its physical properties are crucial for safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrN | [2][5][6][7] |

| Molecular Weight | 172.02 g/mol | [2][5][6][7] |

| CAS Number | 3430-17-9 | [2][5][6] |

| Appearance | Colorless to pale yellow or light orange liquid/solid | [1][2][3][7] |

| Boiling Point | 215.3 °C to 222 °C | [1][2] |

| Density | ~1.544 g/mL at 25 °C | [7] |

| Flash Point | 84 °C to 113 °C (closed cup) | [1][8] |

| Refractive Index | ~1.568 (at 20 °C) | |

| Solubility | Sparingly soluble in water | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5][6] Understanding its specific hazards is fundamental to implementing appropriate safety measures. The Globally Harmonized System (GHS) classification provides a clear summary of these risks.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5][9] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[5][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5][9] |

| Acute Toxicity (Oral) | 4 (12.5% of notifications) | H302: Harmful if swallowed.[5] |

| Acute Toxicity (Dermal) | 4 (12.5% of notifications) | H312: Harmful in contact with skin.[5] |

| Acute Toxicity (Inhalation) | 4 (12.5% of notifications) | H332: Harmful if inhaled.[5] |

The logical relationship between the hazards and the necessary precautions is illustrated in the diagram below.

Caption: Logical relationship between hazards of this compound and key precautions.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to minimize exposure and ensure a safe working environment.

-

Ventilation: Always handle this compound in a well-ventilated area.[6][9][10] A certified chemical fume hood is required to control vapor exposure.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10][11]

A comprehensive PPE protocol should be followed at all times when handling this compound.

| PPE Type | Specification | Purpose |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9][12] | To prevent eye contact which can cause serious irritation.[5][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[9][12] | To prevent skin contact which causes irritation.[5][9] |

| Respiratory Protection | If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate filter for organic vapors.[8][9] | To prevent inhalation which may cause respiratory tract irritation.[5][9] |

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

-

Keep the container tightly sealed to prevent moisture ingress and leakage.[9][10]

The workflow for safely handling this compound from receipt to disposal is outlined in the diagram below.

Caption: A standard workflow for the safe handling of this compound in a lab.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][9][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Accidental Release and Fire-Fighting Measures

-

Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Remove all sources of ignition.[9][10]

-

Containment and Cleanup: Prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[10] Do not allow the chemical to enter drains or waterways.[6][10]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][10]

Disposal Considerations

Disposal of this compound and its contaminated materials must be conducted in accordance with all federal, state, and local environmental regulations.[10] Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it via household waste or sewage systems. Contaminated packaging should be treated as the chemical itself.[10][13]

By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with this compound and ensure its safe use in their professional activities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 3430-17-9 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 3430-17-9 [amp.chemicalbook.com]

- 5. This compound | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 8. 2-溴-3-甲基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Solubility Profile of 2-Bromo-3-methylpyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3-methylpyridine in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide synthesizes information from structurally analogous compounds—2-bromopyridine (B144113) and 3-methylpyridine (B133936) (β-picoline)—to predict its solubility profile. Furthermore, this document outlines a detailed, standardized experimental protocol for the precise determination of its solubility, enabling researchers to generate reliable data for applications in drug development, organic synthesis, and materials science.

Introduction

This compound is a halogenated pyridine (B92270) derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a bromine atom at the 2-position and a methyl group at the 3-position of the pyridine ring, imparts a unique combination of polarity and lipophilicity that governs its solubility in different media. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.

Predicted Solubility Profile

Based on the known solubility of structurally related compounds, a qualitative and predicted quantitative solubility profile for this compound is presented. The presence of the polar pyridine ring suggests solubility in polar solvents, while the bromo and methyl substituents introduce nonpolar character, favoring solubility in less polar organic solvents.

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents. The following table summarizes the expected solubility based on data for 2-bromopyridine and 3-methylpyridine.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale & Analogous Data |

| Polar Protic | Methanol, Ethanol | High | 2-Bromopyridine is miscible with ethanol.[1] 3-Methylpyridine is miscible with alcohol. The pyridine nitrogen can act as a hydrogen bond acceptor. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | 3-Methylpyridine is very soluble in acetone.[2] The strong dipole moments of these solvents can effectively solvate the polar pyridine ring. |

| Nonpolar Aromatic | Benzene, Toluene | High | 2-Bromopyridine is miscible with benzene.[1] The aromatic nature of the solute and solvent facilitates favorable π-π stacking interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | 2-Bromopyridine is miscible with ether.[1] 3-Methylpyridine is miscible with diethyl ether. |

| Halogenated | Dichloromethane, Chloroform | High | The bromo substituent on the pyridine ring is expected to have favorable interactions with halogenated solvents. |

| Water | Water | Slightly Soluble / Slightly Miscible | 2-Bromopyridine is slightly miscible with water.[1][3] 3-Methylpyridine is miscible with water. The presence of the nonpolar bromo and methyl groups is expected to reduce water solubility compared to 3-methylpyridine. |

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[4][5][6]

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature bath or incubator

-

Sealed vials or flasks

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Pipettes and volumetric flasks

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the sealed vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vial to rest in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-